3-Chloro-1-(pyridin-2-ylmethyl)-1H-indazole 3-Chloro-1-(pyridin-2-ylmethyl)-1H-indazole
Brand Name: Vulcanchem
CAS No.: 1017781-92-8
VCID: VC8391620
InChI: InChI=1S/C13H10ClN3/c14-13-11-6-1-2-7-12(11)17(16-13)9-10-5-3-4-8-15-10/h1-8H,9H2
SMILES: C1=CC=C2C(=C1)C(=NN2CC3=CC=CC=N3)Cl
Molecular Formula: C13H10ClN3
Molecular Weight: 243.69 g/mol

3-Chloro-1-(pyridin-2-ylmethyl)-1H-indazole

CAS No.: 1017781-92-8

Cat. No.: VC8391620

Molecular Formula: C13H10ClN3

Molecular Weight: 243.69 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-1-(pyridin-2-ylmethyl)-1H-indazole - 1017781-92-8

Specification

CAS No. 1017781-92-8
Molecular Formula C13H10ClN3
Molecular Weight 243.69 g/mol
IUPAC Name 3-chloro-1-(pyridin-2-ylmethyl)indazole
Standard InChI InChI=1S/C13H10ClN3/c14-13-11-6-1-2-7-12(11)17(16-13)9-10-5-3-4-8-15-10/h1-8H,9H2
Standard InChI Key MHIZZPLWHRNQGJ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=NN2CC3=CC=CC=N3)Cl
Canonical SMILES C1=CC=C2C(=C1)C(=NN2CC3=CC=CC=N3)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

3-Chloro-1-(pyridin-2-ylmethyl)-1H-indazole has the molecular formula C₁₃H₁₀ClN₃ and a molecular weight of 243.69 g/mol . Its IUPAC name derives from the indazole ring system, where the nitrogen atoms occupy positions 1 and 2. The chlorine substituent at position 3 and the pyridin-2-ylmethyl group at position 1 distinguish it from simpler indazole derivatives. Key identifiers include:

PropertyValueSource
CAS Registry Number1017781-92-8
Molecular FormulaC₁₃H₁₀ClN₃
Molecular Weight243.69 g/mol
SMILESClC1=NN(C=2C=CC=CC12)CC3=CC=CN=C3 *

*Note: The SMILES string provided corresponds to the 3-pyridinylmethyl isomer ; the 2-ylmethyl variant differs in the pyridine substitution pattern.

Structural and Electronic Characteristics

The indazole core confers aromaticity and planarity, while the chlorine atom introduces electron-withdrawing effects that polarize the ring system. The pyridin-2-ylmethyl group adds a basic nitrogen atom, enhancing hydrogen-bonding capacity and solubility in polar solvents . Density functional theory (DFT) calculations on analogous indazoles suggest that the chloro substituent increases electrophilicity at position 3, making it reactive toward nucleophilic aromatic substitution .

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into two key building blocks:

  • 1H-Indazole scaffold: Synthesized via palladium-catalyzed C-H amination or copper-mediated cyclization .

  • Pyridin-2-ylmethyl substituent: Introduced through alkylation or cross-coupling reactions.

Palladium-Catalyzed C-H Amination

Charette et al. demonstrated that substituted indazoles can be synthesized from aminohydrazones using ligand-free palladium catalysis . For 3-chloro-1-(pyridin-2-ylmethyl)-1H-indazole, a plausible route involves:

  • Preparation of a 3-chloroindazole precursor via trifluoromethanesulfonic anhydride activation .

  • N-Alkylation with 2-(bromomethyl)pyridine under basic conditions.

Copper-Mediated Cyclization

Chen et al. reported a Cu(OAc)₂-mediated N–N bond formation using ketimine intermediates . Adapting this method:

  • Condensation of o-aminobenzonitrile with a pyridinylmethyl ketone forms the ketimine.

  • Cyclization with Cu(OAc)₂ yields the target compound.

Reductive Cyclization

Nazaré et al. developed organophosphorus-mediated reductive cyclization of nitroarenes . Applying this approach:

  • 2-Nitrobenzaldehyde derivatives are condensed with pyridinylmethyl hydrazines.

  • Reductive cyclization with phospholene oxide generates the indazole ring.

Physicochemical Properties

Solubility and Stability

While experimental data for this specific compound are scarce, analogs suggest:

  • Solubility: Moderate in DMSO (>10 mM) and dichloromethane; limited in water (<1 mM) .

  • Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions due to the C–Cl bond.

Spectroscopic Data

  • ¹H NMR (predicted): δ 8.60 (d, J=4.8 Hz, 1H, pyridine-H), 7.70–7.20 (m, 6H, aromatic), 5.30 (s, 2H, CH₂).

  • MS (ESI+): m/z 244.1 [M+H]⁺.

Applications in Drug Discovery

Lead Optimization

The molecule serves as a versatile scaffold for:

  • Structure-Activity Relationship (SAR) Studies: Modifying the pyridine position (2- vs. 3-substitution) alters target selectivity .

  • Prodrug Development: The chlorine atom can be replaced with bioreversible groups (e.g., esters).

Patent Landscape

A 2023 patent (WO2023124567) claims indazole derivatives for treating inflammatory disorders, highlighting the therapeutic relevance of this chemical class .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator